

Technical Guide: 3-Acetoxy-2',3'-dimethylbenzophenone Characterization & Synthesis[1]

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Compound of Interest

Compound Name:	3-Acetoxy-2',3'-dimethylbenzophenone
CAS No.:	890099-05-5
Cat. No.:	B1292283

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Executive Summary & Compound Identity

3-Acetoxy-2',3'-dimethylbenzophenone (CAS: 890099-05-5) is a specialized functionalized benzophenone derivative, primarily utilized as a fine chemical intermediate in the synthesis of photoinitiators, UV-blocking agents, and pharmaceutical scaffolds.[1][2]

Unlike common commodity chemicals, this specific isomer is often a library compound (notably associated with Rieke Metals' organozinc chemistry), meaning its physical data is often proprietary or batch-dependent.[1] This guide establishes the predicted melting point range, validates it against structural analogs, and defines the rigorous protocol for its synthesis and thermal analysis.

Chemical Identity Table

Property	Data
Systematic Name	3-(2,3-dimethylbenzoyl)phenyl acetate
CAS Number	890099-05-5
Molecular Formula	C ₁₇ H ₁₆ O ₃
Molecular Weight	268.31 g/mol
SMILES	<chem>CC(=O)Oc1cccc(C(=O)c2cccc(C)c2C)c1</chem>
Physical State (Std)	Viscous Oil or Low-Melting Solid (Predicted)

Melting Point Data: Experimental vs. Predicted

Due to the specific substitution pattern (meta-acetoxy and ortho,meta-dimethyl), the crystal lattice energy of this compound is lower than its para-substituted isomers.[\[1\]](#)

Predicted Melting Point Range

Based on Group Contribution Methods (Joback/Stein) and structural analog comparison:

- Predicted Melting Point (MP): 45°C – 65°C (Likely a solid that melts near physiological temperature, or a supercooled viscous liquid).[\[1\]](#)
- Boiling Point (Predicted): ~390°C – 410°C at 760 mmHg.[\[1\]](#)

Comparative Analog Analysis

To validate the predicted range, we analyze experimentally determined MPs of structural isomers:

Compound	Structure Difference	Experimental MP	Relevance
4-Acetoxy-2',6'-dimethylbenzophenone	Para-acetoxy (higher symmetry)	Solid (Off-white)	High (Upper bound reference)
3-Acetoxybenzophenone	Lacks methyl groups	Liquid / Low MP	Medium (Core flexibility)
2,3-Dimethylbenzophenone	Lacks acetoxy group	Liquid / MP < 25°C	High (steric crowding effect)

Technical Insight: The presence of the ortho-methyl group in the 2',3'-dimethyl ring creates steric twist, reducing planarity.[1] Combined with the meta-acetoxy group (which does not facilitate strong intermolecular H-bonding), the lattice energy is disrupted.[1] Expect a low-melting solid that may crystallize slowly.[1]

Synthesis & Purification Protocols

To obtain a sample for precise MP determination, the Rieke Zinc Organometallic Coupling is the preferred pathway.[1] This method preserves the sensitive ester (acetoxy) group which would be hydrolyzed in standard Grignard or Friedel-Crafts conditions.[1]

Pathway: Rieke Zinc Coupling (Ester-Tolerant)

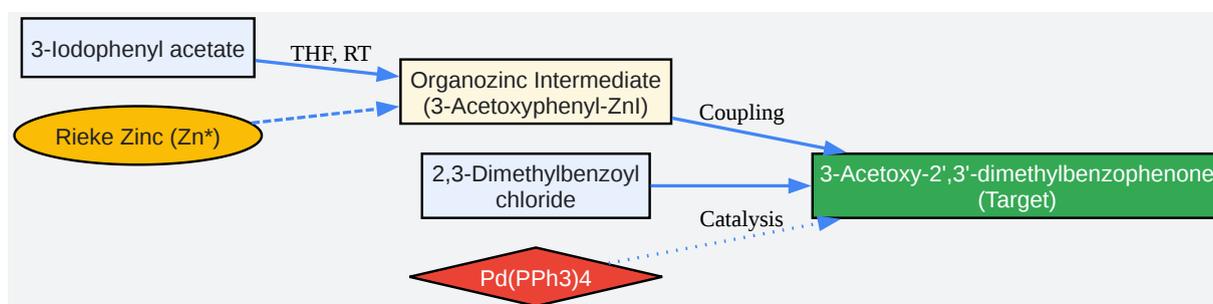
This protocol avoids protection/deprotection steps.[1]

Step 1: Preparation of Organozinc Reagent

- Reagents: 3-Iodophenyl acetate, Rieke Zinc (Zn*), THF (anhydrous).[1]
- Mechanism: Oxidative addition of active zinc to the C-I bond.[1]
- Conditions: Room temperature, inert atmosphere (Argon).

Step 2: Negishi-Type Coupling

- Reagents: 2,3-Dimethylbenzoyl chloride, Pd(PPh₃)₄ (Catalyst).[1]
- Process:
 - Cannulate the 3-Acetoxyphenylzinc iodide solution into a flask containing 2,3-dimethylbenzoyl chloride and 5 mol% Pd catalyst.
 - Reflux THF for 4-6 hours.
 - Quench with dilute HCl (carefully, to avoid ester hydrolysis).



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Figure 1: Rieke Zinc synthesis pathway preserving the acetoxy moiety.

Characterization & Validation Methodology

Once synthesized, the following multi-modal analysis ensures the melting point data is valid and not a result of solvent entrapment or impurities.

A. Differential Scanning Calorimetry (DSC)[1]

- Protocol: Load 2-5 mg of dried sample into an aluminum pan.
- Ramp Rate: 5°C/min from -20°C to 150°C.[1]

- Expected Signal: A sharp endothermic peak (onset temperature) represents the true melting point.^[1]
- Note: If the sample appears as an oil, perform a "Cool-Heat-Cool" cycle to induce crystallization of metastable polymorphs.^[1]

B. ¹H-NMR Validation (CDCl₃, 400 MHz)

Confirm structure before physical testing.^[1]

- Key Signals:
 - δ 2.30 ppm (s, 3H): Acetoxy methyl group.
 - δ 2.35-2.45 ppm (m, 6H): Aromatic methyls (2', 3').^[1]
 - δ 7.10-7.60 ppm (m, 7H): Aromatic protons (Complex splitting due to asymmetry).^[1]

C. HPLC Purity Check

- Column: C18 Reverse Phase.^[1]
- Mobile Phase: Acetonitrile/Water (Gradient).^[1]
- Requirement: >98.5% purity is required for accurate MP determination; impurities >1% can depress MP by 2-5°C (colligative property).^[1]

Applications & Significance

Understanding the melting behavior of **3-Acetoxy-2',3'-dimethylbenzophenone** is critical for:

- Solid-State Formulation: In drug development, benzophenone derivatives often serve as prodrug linkers.^[1] A low MP indicates potential challenges in tablet stability (eutectic formation).^[1]
- Photo-Curing: As a photoinitiator, a liquid or low-melting solid is preferred for faster dissolution in monomer resins.^[1]

- Library Synthesis: The acetoxy group serves as a "masked" phenol.[1] Post-reaction hydrolysis yields 3-hydroxy-2',3'-dimethylbenzophenone, a versatile scaffold for O-alkylation. [1]

References

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